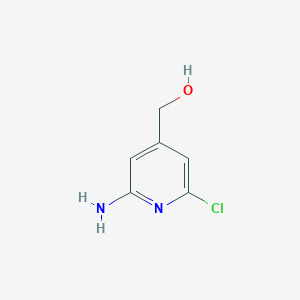![molecular formula C17H17NO4 B1447101 N-[4-(Benzyloxy)phenylacetyl]glycine CAS No. 288395-89-1](/img/structure/B1447101.png)
N-[4-(Benzyloxy)phenylacetyl]glycine
Übersicht
Beschreibung
N-[4-(Benzyloxy)phenylacetyl]glycine (BPG) is a compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol1. It has garnered interest in the scientific community for its potential therapeutic applications1.
Synthesis Analysis
Acyl glycines, such as Phenylacetylglycine (PAG), are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine2. However, the specific synthesis process for N-[4-(Benzyloxy)phenylacetyl]glycine is not mentioned in the search results.
Molecular Structure Analysis
The molecular structure of N-[4-(Benzyloxy)phenylacetyl]glycine is not explicitly mentioned in the search results. However, it is known that the compound has a molecular formula of C17H17NO41.Chemical Reactions Analysis
The specific chemical reactions involving N-[4-(Benzyloxy)phenylacetyl]glycine are not mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of N-[4-(Benzyloxy)phenylacetyl]glycine are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Given the requirements, here's a summary focusing on the scientific relevance of glycine and related compounds, excluding drug use, dosage, and side effects:
Roles of Glycine in Plant Abiotic Stress Resistance
- Glycine betaine and proline, related to glycine, accumulate in various plant species in response to environmental stresses like drought, salinity, and extreme temperatures. These compounds play a role in maintaining enzyme and membrane integrity, suggesting their importance in plant stress tolerance and potential application in agriculture to enhance crop resilience (Ashraf & Foolad, 2007).
Potential Health Benefits of Dietary Glycine
- Dietary glycine may be rate-limiting for glutathione synthesis, an antioxidant critical for cellular protection against oxidative stress. Supplemental glycine has shown potential in improving health outcomes, including enhancing sleep quality, and could be investigated further for its broad potential in health protection (McCarty, O’Keefe, & DiNicolantonio, 2018).
Safety And Hazards
The safety and hazards associated with N-[4-(Benzyloxy)phenylacetyl]glycine are not explicitly mentioned in the search results.
Zukünftige Richtungen
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid3. This suggests that the molecular hits can be optimized aiming at the development of drug candidates for tuberculosis treatment3.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
2-[[2-(4-phenylmethoxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-11-17(20)21)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUTSLJDXDNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Benzyloxy)phenylacetyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



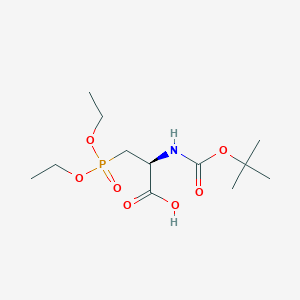
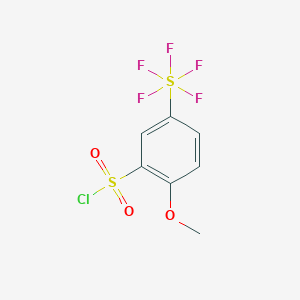
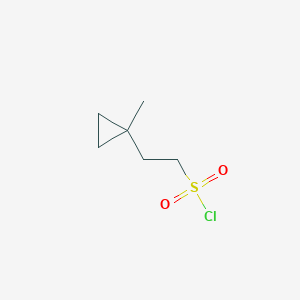

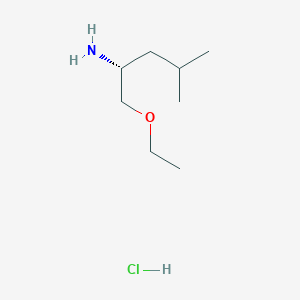

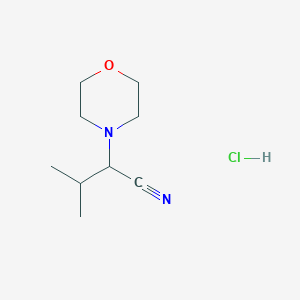

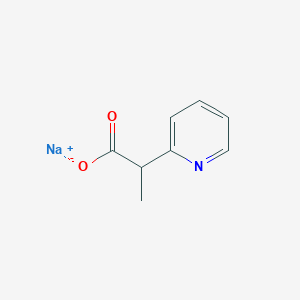
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
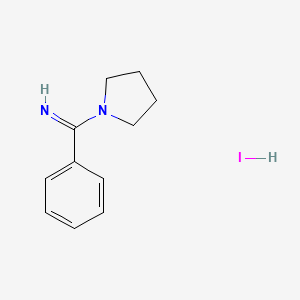
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
